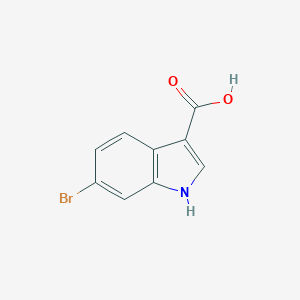

6-Bromo-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNZWYJJSSRJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570991 | |

| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101774-27-0 | |

| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 6-Bromo-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid, a key structural motif in a variety of biologically active compounds. Its presence in the molecular framework of numerous pharmaceutical agents and research chemicals underscores the importance of a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the known physical properties of this compound, compiled from peer-reviewed literature and chemical supplier data. The information presented herein is intended to support research and development activities by providing a reliable reference for this important building block.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for a variety of applications, from reaction setup and solvent selection to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [1][2] |

| Molecular Weight | 240.06 g/mol | [1][2] |

| Appearance | White or light yellow powder; Yellow single crystals | [3] |

| Melting Point | 212 °C (predicted) | |

| Boiling Point | 470.9 ± 25.0 °C (predicted) | |

| Density | 1.768 g/cm³ (calculated from crystal data) | [1] |

| pKa | 3.61 ± 0.10 (predicted) | |

| Solubility in Methanol | Soluble (0.2 g in 20 mL) | [1] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insights into the solid-state structure of this compound. These parameters are fundamental for understanding the compound's packing in the crystalline lattice and for computational modeling studies.

| Crystal Data Parameter | Value | Source |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2/n | [1] |

| Cell Lengths | a = 7.2229 (14) Å, b = 11.874 (2) Å, c = 11.079 (2) Å | [1][2] |

| Cell Angles | β = 108.37 (3)° | [1][2] |

| Cell Volume | 901.7 (3) ų | [1][2] |

| Z (molecules per unit cell) | 4 | [1][2] |

Experimental Protocols

The following sections detail the general experimental methodologies that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded to define the melting range.

Solubility Determination

Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarity should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Procedure: A known mass of this compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (typically ambient temperature).

-

Observation: The mixture is agitated (e.g., vortexed or sonicated) for a set period. Visual inspection determines if the solid has completely dissolved.

-

Quantification: If the compound dissolves, further increments of the solid are added until saturation is reached. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Logical Relationships and Workflows

The determination of the physical properties of a compound often follows a logical progression. The following diagram illustrates a typical workflow for the characterization of a solid organic compound like this compound.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. The tabulated data and outlined experimental protocols are intended to be a valuable asset for researchers engaged in the synthesis, development, and application of this and related indole-containing molecules. Accurate and comprehensive characterization of such fundamental properties is a cornerstone of efficient and successful scientific investigation in the fields of chemistry and drug discovery.

References

6-Bromo-1H-indole-3-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indole-3-carboxylic acid, a halogenated derivative of the indole scaffold, serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features facilitate a diverse range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery. Detailed experimental protocols and conceptual diagrams are presented to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white or light yellow powder. It is a natural product that has been isolated from the marine sponge Smenospongia purpurea. The compound's stability and reactivity make it a valuable asset in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101774-27-0 | |

| Molecular Formula | C₉H₆BrNO₂ | |

| Molecular Weight | 240.06 g/mol | [1] |

| Appearance | White or light yellow powder | |

| Storage Temperature | 2-8°C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Table 2: Crystallographic Data for this compound [1][3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.2229 (14) Å |

| b | 11.874 (2) Å |

| c | 11.079 (2) Å |

| β | 108.37 (3)° |

| Volume | 901.7 (3) ų |

| Z | 4 |

Synthesis and Reactivity

Applications in Drug Discovery and Scientific Research

This compound is a versatile precursor for a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Anticancer and Anti-inflammatory Potential

Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The 6-bromo substitution on the indole ring provides a handle for further chemical modifications, enabling the synthesis of novel therapeutic agents.

Antiviral and Antimicrobial Activity

This compound has demonstrated antibacterial activity against Staphylococcus. Furthermore, derivatives of 6-bromo-5-methoxyindole-3-carboxylic acid have been investigated for their antiviral effects, with one such derivative showing complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM.[4] 6-bromoindolglyoxylamide derivatives have also been identified as having intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria.[5]

Fungicidal Properties

Acylated derivatives of 6-bromoindole have been synthesized and evaluated for their fungicidal potential against phytopathogenic fungi such as Botrytis cinerea and Monilinia fructicola.[6]

Neurological Disorders

As a key intermediate, this compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders.

Experimental Protocols

Crystallization for X-ray Diffraction

A published method for obtaining single crystals of this compound suitable for X-ray diffraction studies is as follows:

-

Dissolve 0.2 g of the title compound in 20 ml of methanol.[1]

-

Place the solution in a dark environment.[1]

-

Allow for slow evaporation of the solvent over a period of 7 days to yield yellow single crystals.[1]

Potential Signaling Pathways for Indole Derivatives

While the specific signaling pathways modulated by this compound are not extensively characterized, related indole compounds, such as Indole-3-Carbinol (I3C), are known to interact with the Aryl Hydrocarbon Receptor (AHR) pathway. This interaction can influence macrophage polarization, a key process in the immune response. The following diagram illustrates a potential mechanism of action for indole derivatives based on the known activity of I3C.

References

- 1. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromoindole-3-carboxylic acid | 101774-27-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling the Structural Nuances of 6-Bromo-1H-indole-3-carboxylic Acid: A Crystallographic Guide

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of bioactive molecules is paramount. This technical guide provides a detailed analysis of the crystal structure and dihedral angle of 6-Bromo-1H-indole-3-carboxylic acid, a key building block in the synthesis of various pharmaceuticals.

This document summarizes the crystallographic data, outlines the experimental procedures used for its determination, and visualizes the molecular geometry, offering a comprehensive resource for those engaged in medicinal chemistry and materials science.

Crystallographic Data at a Glance

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the table below, providing a concise overview of the compound's solid-state conformation.

| Parameter | Value |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.2229 (14) Å |

| b | 11.874 (2) Å |

| c | 11.079 (2) Å |

| β | 108.37 (3)° |

| Volume (V) | 901.7 (3) ų |

| Z | 4 |

| Dihedral Angle | 6 (4)° |

| (between COOH group and indole ring) | |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.063 |

| wR-factor | 0.158 |

Molecular Conformation and Supramolecular Assembly

The defining structural feature of this compound in the solid state is the near planarity of the molecule. The dihedral angle between the carboxylic acid group and the indole ring system is a mere 6 (4)°.[1][2] This planarity facilitates the formation of an extensive hydrogen-bonding network.

In the crystal lattice, molecules of this compound form inversion dimers through O—H⋯O hydrogen bonds between their carboxylic acid groups.[1][2] These dimers are further interconnected by N—H⋯O hydrogen bonds, creating layers parallel to the (-101) plane.[1][2] This layered arrangement is a crucial aspect of the compound's crystal packing.

Experimental Methodology

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The following provides a detailed description of the experimental protocol.

Crystal Growth and Data Collection

Single crystals of this compound suitable for X-ray diffraction were grown. A crystal with dimensions of 0.30 × 0.23 × 0.20 mm was selected for the experiment.[1] Data collection was performed on a Rigaku SCXmini diffractometer at a temperature of 293 K using Mo Kα radiation (λ = 0.71073 Å).[1][2] A total of 8876 reflections were measured, of which 2051 were independent.[1] An absorption correction was applied using a multi-scan method.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] The refinement of the structural model involved 122 parameters.[1] Hydrogen atoms attached to carbon and nitrogen were placed in calculated positions and treated as riding atoms. The carboxylic acid hydrogen atom was located from difference maps and refined independently.[1] The final R-factor for the refinement was 0.063 for reflections with I > 2σ(I), and the weighted R-factor (wR) for all data was 0.158.[1][2]

Visualizing the Molecular Structure

To better understand the spatial arrangement of this compound, the following diagram illustrates the molecular structure and highlights the key dihedral angle.

References

A Technical Guide to the Natural Origins and Bioactivities of Brominated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Brominated indoles represent a structurally diverse and biologically significant class of natural products. Primarily sourced from the marine environment, these compounds have garnered substantial interest for their potent pharmacological activities. The incorporation of bromine atoms into the indole scaffold by marine organisms, a process rare in terrestrial life, often enhances the therapeutic potential of these molecules, leading to increased potency and target selectivity.[1][2] This technical guide provides an in-depth exploration of the natural origins, biological activities, and experimental methodologies associated with brominated indoles, serving as a comprehensive resource for professionals in drug discovery and development.

Natural Sources of Brominated Indole Compounds

The vast majority of brominated indole alkaloids are isolated from marine invertebrates and algae, which have evolved unique biosynthetic pathways to incorporate bromine from seawater into their secondary metabolites.[2][3] These organisms utilize halogenated compounds for chemical defense against predators and for competition.[2]

Key marine sources include:

-

Molluscs: The Australian marine mollusc Dicathais orbita is a prolific source of brominated indoles with well-documented anti-inflammatory properties.[4][5] Its hypobranchial gland and eggs contain a variety of these compounds.[6] The historical dye Tyrian purple (6,6′-dibromoindigo) is famously derived from several species of sea snails, particularly from the Muricidae family.[7][8]

-

Sponges: Marine sponges are a treasure trove of bioactive compounds. Sponges from the genera Geodia, Callyspongia, and Ircinia have yielded a range of bromoindoles.[9][10][11] For instance, the sub-Arctic sponge Geodia barretti is known to produce barettin and other 6-bromoindole derivatives.[10]

-

Algae: Red algae, such as those from the genus Laurencia, are also known producers of brominated indoles.[12]

-

Corals and Tunicates: Aplysinopsin-type alkaloids, which are often brominated, have been isolated from various corals and tunicates (sea squirts).[2][13]

Key Brominated Indole Compounds and Their Biological Activities

Brominated indoles exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1]

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory effects of brominated indoles is the modulation of the nuclear factor kappa B (NF-κB) signaling pathway and the inhibition of cyclooxygenase (COX) enzymes.[1][6]

-

NF-κB Inhibition: Compounds like 6-bromoindole and 6-bromoisatin, isolated from Dicathais orbita, have been shown to inhibit the translocation of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[6] This action downregulates the expression of pro-inflammatory genes, reducing the production of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[1][6]

-

COX Inhibition: Computational studies have demonstrated that brominated indoles such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin can selectively bind to and inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[4][14]

Anticancer Activity

Several brominated indoles have shown significant cytotoxicity against various human cancer cell lines.[15]

-

Gelliusines A and B, isolated from a deep-water sponge, exhibited IC50 values between 10 and 20 μg/mL against several cancer cell lines.[15]

-

Konbamidin, from the marine sponge Ircinia sp., showed cytotoxicity against HeLa cells with an IC50 value of 5.4 μg/mL.[15]

-

Aplysinopsin derivatives have demonstrated potent anticancer activity against leukemia, breast, colon, and uterine cancer cell lines.[16]

Other Biological Activities

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Naturally occurring marine-derived brominated indoles have been identified as a new class of ligands and transient activators for the AhR, a transcription factor involved in mediating the effects of various chemicals.[17]

-

Antimicrobial Activity: Brominated oxindole alkaloids from the Red Sea sponge Callyspongia siphonella showed potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[11]

-

Enzyme Inhibition: Certain bromoindoles act as inhibitors of enzymes like acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.[18]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of representative brominated indole compounds.

Table 1: Anti-inflammatory Activity of Brominated Indoles

| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Citation |

|---|---|---|---|---|

| D. orbita Hypobranchial Gland Extract | Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | 30.8 µg/mL | [6] |

| D. orbita Hypobranchial Gland Extract | TNF-α Inhibition | RAW264.7 Macrophages | 43.03 µg/mL | [6] |

| D. orbita Hypobranchial Gland Extract | PGE2 Inhibition | 3T3 ccl-92 Fibroblasts | 34.24 µg/mL | [6] |

| 6-Bromoindole | NF-κB Translocation Reduction | RAW264.7 Macrophages | 60.7% reduction at 40 µg/mL | [6] |

| 6-Bromoisatin | NF-κB Translocation Reduction | RAW264.7 Macrophages | 63.7% reduction at 40 µg/mL | [6] |

| 5-Bromoisatin | TNF-α Inhibition | RAW264.7 Macrophages | 38.05 µM | [6] |

| Isatin | Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | ~339.8 µM |[6] |

Table 2: Anticancer Activity of Brominated Indoles

| Compound | Cell Line | Activity | IC50 Value | Citation |

|---|---|---|---|---|

| Gelliusines A and B | KB, P-388, HT-29, etc. | Cytotoxicity | 10-20 µg/mL | [15] |

| Konbamidin | HeLa | Cytotoxicity | 5.4 µg/mL | [15] |

| 5-Bromotrisindoline | HT29 (Colon Carcinoma) | Cytotoxicity | 8 µM | [19] |

| 5-Bromotrisindoline | OVCAR3 (Ovarian Carcinoma) | Cytotoxicity | 7 µM | [19] |

| 6-Bromotrisindoline | HT29 (Colon Carcinoma) | Cytotoxicity | 12.5 µM | [19] |

| 6-Bromotrisindoline | OVCAR3 (Ovarian Carcinoma) | Cytotoxicity | 9 µM |[19] |

Table 3: Antimicrobial and Enzyme Inhibition Activity of Brominated Indoles

| Compound | Activity | Target Organism/Enzyme | MIC/Ki Value | Citation |

|---|---|---|---|---|

| Brominated Oxindole Alkaloid 1 | Antibacterial | Staphylococcus aureus | 8 µg/mL | [11] |

| Brominated Oxindole Alkaloid 2 | Antibacterial | Staphylococcus aureus | 4 µg/mL | [11] |

| Brominated Oxindole Alkaloid 1 | Antibacterial | Bacillus subtilis | 16 µg/mL | [11] |

| Brominated Oxindole Alkaloid 2 | Antibacterial | Bacillus subtilis | 4 µg/mL | [11] |

| Tulongicin A | Antimicrobial | Staphylococcus aureus | 1.2 µg/mL | [18] |

| 5,6-dibromo-L-hypaphorine | Acetylcholinesterase Inhibition | Electric Eel AChE | Ki = 19 µM |[18] |

Key Experimental Protocols

This section details generalized protocols for the isolation, synthesis, and bioassay of brominated indoles, based on methodologies cited in the literature.

Protocol for Bioassay-Guided Isolation from Marine Molluscs

This protocol is a composite based on methods used for isolating anti-inflammatory compounds from Dicathais orbita.[6]

-

Extraction:

-

Homogenize fresh or frozen hypobranchial gland tissue in a solvent such as chloroform or a chloroform/methanol mixture.

-

Perform sonication to ensure thorough extraction.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to maximize yield.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Bioassay-Guided Fractionation:

-

Screen the crude extract for the desired biological activity (e.g., inhibition of NO production in LPS-stimulated RAW264.7 macrophages).

-

If active, subject the crude extract to column chromatography (e.g., using silica gel) with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate components based on polarity.

-

Test each collected fraction in the bioassay.

-

Subject the most active fractions to further purification using High-Performance Liquid Chromatography (HPLC), typically a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.

-

-

Structure Elucidation:

-

Analyze the purified active compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator.

-

Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.

-

Protocol for Synthesis of Tyrian Purple (6,6′-dibromoindigo)

This protocol is based on a facile synthesis method starting from commercially available 6-bromoindole.[7]

-

Preparation of 3-acetoxy-6-bromoindole:

-

Dissolve 6-bromoindole in a suitable solvent (e.g., acetic acid).

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature to achieve bromination.

-

Follow with the addition of a reagent like lead(IV) acetate to introduce the acetoxy group at the 3-position.

-

Work up the reaction mixture to isolate the 3-acetoxy-6-bromoindole intermediate.

-

-

Hydrolysis and Dimerization:

-

Dissolve the 3-acetoxy-6-bromoindole in a basic aqueous solution (e.g., 1 M sodium hydroxide).

-

Stir the mixture at room temperature for several hours (e.g., 2 hours).

-

The alkaline hydrolysis removes the acetyl group, forming an unstable 6-bromoindoxyl intermediate.

-

This intermediate undergoes spontaneous air oxidation and dimerization.

-

-

Isolation of 6,6′-dibromoindigo:

-

The purple precipitate formed is 6,6′-dibromoindigo (Tyrian purple).

-

Collect the solid by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Dry the final product under vacuum.

-

Protocol for In Vitro Anti-inflammatory Assay: NF-κB Translocation

This protocol outlines the assessment of NF-κB translocation in macrophages, a key indicator of anti-inflammatory activity.[6]

-

Cell Culture:

-

Culture RAW264.7 mouse macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

-

Treatment:

-

Seed the cells in chamber slides or multi-well plates.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 6-bromoindole) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) to induce inflammation and NF-κB translocation. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

In unstimulated cells, NF-κB (green fluorescence) will be localized in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus (co-localizing with the blue DAPI stain).

-

Quantify the percentage of cells showing nuclear translocation of NF-κB in each treatment group. A significant reduction in translocation in the compound-treated group compared to the LPS-only group indicates anti-inflammatory activity.

-

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental processes provide a clearer understanding of the mechanisms and methodologies involved in the study of brominated indoles.

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [researchportal.scu.edu.au]

- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tekhelet.com [tekhelet.com]

- 8. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds [mdpi.com]

- 9. Research Progress in Anti-Inflammatory Bioactive Substances Derived from Marine Microorganisms, Sponges, Algae, and Corals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arts.units.it [arts.units.it]

Introduction to Indole Derivatives as Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2][3][4] This designation stems from its ability to form the structural core of numerous natural products, pharmaceuticals, and agrochemicals, and its capacity to bind to a variety of biological receptors with high affinity.[5][6] Found in essential molecules like the amino acid tryptophan and neurotransmitter serotonin, the indole framework is a versatile template for designing novel therapeutic agents.[2][6] Its unique electronic and steric properties allow for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[5][7][8][9]

This guide provides a comprehensive overview of indole derivatives in modern drug discovery. It details key synthetic methodologies, explores their multifaceted therapeutic applications with a focus on underlying mechanisms of action, presents quantitative biological data, and provides detailed experimental protocols for their synthesis and evaluation.

Synthetic Methodologies for Indole Derivatives

The construction of the indole core is a well-established area of organic synthesis. Classical methods have been refined and new, more efficient strategies have been developed, including greener approaches using ionic liquids, microwave irradiation, and solvent-free conditions.[10][11][12] Below are protocols for three versatile and widely used methods for synthesizing the indole nucleus.

Experimental Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13][14]

Step 1: Preparation of Arylhydrazone

-

Dissolve the selected ketone (e.g., acetophenone, 0.042 mol) in ethanol (5 mL) and glacial acetic acid (1 mL) in a conical flask.[13]

-

Add phenylhydrazine (4.53 g) dropwise to the mixture with constant swirling.[13]

-

Heat the reaction mixture on a sand bath for 10 minutes.[13]

-

Cool the mixture in an ice bath to precipitate the product.[13]

-

Collect the precipitate by filtration, wash with dilute hydrochloric acid (3 mL) followed by cold ethanol (5 mL), and air dry.[13]

-

Recrystallize the crude product from ethanol to obtain the pure acetophenone phenylhydrazone.[13]

Step 2: Acid-Catalyzed Cyclization

-

Place the dried acetophenone phenylhydrazone in a beaker containing ortho-phosphoric acid (15 mL) and concentrated sulfuric acid (5 mL).[13]

-

Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.[13]

-

Pour the hot reaction mixture into cold water (50 mL) and wash the beaker with a few mL of water.[13]

-

The resulting solid is the crude 2-phenylindole. Collect, dry, and recrystallize from a suitable solvent.

Figure 1: Logical workflow of the Fischer indole synthesis.

Experimental Protocol 2: Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone (e.g., phenacyl bromide) with an excess of an aniline, followed by cyclization.[13][15]

-

In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.[13]

-

Stir the mixture for 3 hours at room temperature.[13]

-

Add 3 drops of dimethylformamide (DMF).[13]

-

Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[13]

-

After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[13]

Experimental Protocol 3: Larock Indole Synthesis

A modern, palladium-catalyzed method for synthesizing indoles from 2-iodoanilines and disubstituted alkynes.[13]

-

To a reaction vessel, add the 2-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.[13]

-

Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.[13]

-

Add DMF as the solvent.[13]

-

Heat the mixture at 100°C for 1.5 hours.[13]

-

After the reaction is complete, perform a standard workup and purify the product by chromatography.

| Table 1: Summary of Selected Indole Synthesis Yields | |||

| Synthesis Method | Starting Materials | Product | Yield (%) |

| Cadogan-Sundberg Reductive Cyclization | 3,3-diaryl acrylate | 2-carbomethoxy-3-arylindoles | 57-91%[10] |

| Michael Addition (using Ionic Liquids) | Indole + α,β-unsaturated compound | 3-substituted indoles | 40-95%[10] |

| MCR Process (Catalyst-free) | Indole + Aromatic Aldehyde + C-H Acid | 3-substituted indoles | 86-96%[10] |

| Cellulose Sulfuric Acid Catalyst | Indole + Substituted Aromatic Aldehyde | Bis(indolyl)methanes | High Yields[10] |

Therapeutic Applications and Biological Activities

Indole derivatives exhibit a remarkable range of biological activities, making them valuable scaffolds in the treatment of numerous diseases.[5][7][8][16]

Anticancer Activity

Indole-based compounds are prominent in oncology, acting through diverse mechanisms to inhibit tumor growth.[17][18][19] These mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[17][18][19][20]

Mechanism of Action: Tubulin Polymerization Inhibition Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing anticancer agents that target tubulin.[7][18] They bind to tubulin subunits, preventing their assembly into microtubules, which are essential for cell division, thereby leading to cell cycle arrest and apoptosis.[7][13]

References

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. ijpsr.info [ijpsr.info]

- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD | Semantic Scholar [semanticscholar.org]

- 5. ijpsr.com [ijpsr.com]

- 6. jocpr.com [jocpr.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 15. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneonline.com [geneonline.com]

- 17. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Indole Nucleus with Bromine Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the indole nucleus towards bromine substitution. Indole, an electron-rich aromatic heterocycle, is a prevalent scaffold in a vast number of natural products and pharmaceutically active compounds.[1] The introduction of bromine atoms to the indole core significantly alters its electronic properties, lipophilicity, and metabolic stability, making brominated indoles valuable intermediates in organic synthesis and drug discovery.[2][3] This document details the mechanisms, regioselectivity, and synthetic protocols for indole bromination, supported by quantitative data, detailed experimental procedures, and visual diagrams of key reaction pathways.

Electrophilic Bromination of the Indole Nucleus

The indole ring is highly susceptible to electrophilic aromatic substitution due to its electron-rich nature. The highest electron density is located at the C3 position of the pyrrole ring, making it the most reactive site for electrophilic attack.[4][5]

The bromination of indole typically proceeds through a two-step electrophilic substitution mechanism.[5][6] The first step, which is rate-determining, involves the attack of the C2-C3 double bond on an electrophilic bromine species (e.g., Br₂ or a Br⁺ equivalent) to form a resonance-stabilized cation known as a sigma complex or Wheland intermediate.[6][7] The subsequent loss of a proton from the C3 position rapidly restores aromaticity, yielding the 3-bromoindole product.

While C3 is the primary site of substitution, the regioselectivity can be influenced by reaction conditions and the nature of the substituents on the indole ring.[3][8] Substitution can also occur at the C2 position or on the benzene ring (C4, C5, C6, or C7), although this typically requires harsher conditions or specific directing groups.[3][8]

Caption: Mechanism of electrophilic bromination of indole at the C3 position.

The regioselectivity of indole substitution can be a subject of kinetic versus thermodynamic control.[9][10] While the C3 position is the most common site of attack, substitution at the N1 position can sometimes be the kinetically favored pathway, meaning it has a lower activation energy and forms faster.[9][11] However, the N1-substituted product is often less stable than the C3-substituted product. Under reversible conditions or with longer reaction times (thermodynamic control), the more stable C3-bromoindole becomes the major product.[9][10][12] Mild conditions and low temperatures typically favor the kinetic product.[11]

Caption: Energy profile showing kinetic vs. thermodynamic control in indole substitution.

Common Brominating Agents and Conditions

A variety of reagents can be employed for the bromination of indoles, each offering different levels of reactivity and selectivity. The choice of reagent and solvent is crucial for achieving the desired outcome.

| Reagent | Typical Conditions | Target Position | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | DMF, CH₂Cl₂, or CCl₄, often at low temp. | C3 | Varies | [13][14] |

| Pyridinium bromide perbromide | Pyridine, 0-2 °C | C3 | ~64% | [15] |

| Dioxane dibromide | Dioxane, 0 °C | C3 | ~60% | [15] |

| Bromine (Br₂) | Acetic acid, CH₂Cl₂, or other solvents | C3, often leads to polysubstitution | Varies | [16][17] |

| Tetrabutylammonium bromide (nBu₄NBr) | Electrochemical, THF or DCE | C3 | 39-43% | [18] |

| Vanadium Bromoperoxidase (V-BrPO) | H₂O₂, Br⁻, aqueous buffer | C3 | - | [7] |

Synthesis of Specific Bromoindoles

The position of the bromine atom on the indole ring dictates its utility as a synthetic intermediate. Syntheses of 2-bromo, 3-bromo, and 5-bromoindoles are particularly important.

-

3-Bromoindole: Often synthesized by direct bromination of indole using a mild brominating agent to avoid over-reaction.[15]

-

2-Bromoindole: Direct bromination at C2 is difficult. Synthesis often involves N-protection followed by lithiation at C2 and subsequent quenching with a bromine source, or through radical cyclization pathways.[19][20]

-

5-Bromoindole: Requires a multi-step synthesis as direct bromination favors the C3 position. A common strategy involves protecting the reactive C2/C3 double bond via addition of sodium bisulfite, followed by N-acetylation, bromination on the benzene ring, and finally, deprotection to restore the indole core.[16][21]

Applications in Drug Development

Brominated indoles are a significant class of compounds, with many exhibiting potent biological activities.[2][3] They are found in marine natural products and serve as key building blocks for pharmaceutical drugs.[1][2] The bromine atom can act as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[22] Furthermore, the presence of bromine can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3]

Certain brominated indoles have demonstrated anti-inflammatory, anticancer, and antimicrobial effects.[2] For example, 6-bromoisatin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][23]

Caption: Inhibition of the NF-κB inflammatory pathway by brominated indoles.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key bromoindole derivatives.

Protocol 1: Synthesis of 3-Bromoindole via Pyridinium Bromide Perbromide[15]

This method provides a reliable route to 3-bromoindole with good yield and purity.

Caption: Experimental workflow for the synthesis of 3-bromoindole.

Materials:

-

Indole (4.0 g, 0.034 mol)

-

Pyridinium bromide perbromide (10.8 g, 0.034 mol)

-

Reagent-grade pyridine (70 mL total)

-

Diethyl ether

-

Dilute aqueous HCl

-

Dilute aqueous NaOH

-

Magnesium sulfate (MgSO₄)

-

n-Heptane

Procedure:

-

Dissolve 4.0 g of indole in 40 mL of reagent-grade pyridine in a flask.

-

Cool the solution in an ice-salt bath to 0-2 °C.

-

Slowly add a solution of 10.8 g of pyridinium bromide perbromide in 30 mL of pyridine to the cooled indole solution with stirring. The rate of addition should be controlled to ensure the temperature does not exceed 2 °C.

-

Once the addition is complete, pour the reaction mixture into cold diethyl ether.

-

Filter the resulting mixture to remove any insoluble material.

-

Wash the cold ether solution several times with cold, dilute aqueous HCl to remove the pyridine.

-

Subsequently, wash the ether solution with cold, dilute aqueous NaOH, followed by a final wash with water.

-

Dry the ether solution over anhydrous MgSO₄.

-

Filter off the drying agent and remove the ether by rotary evaporation.

-

Recrystallize the solid residue from n-heptane. If necessary, decolorize with charcoal. The yield of pure 3-bromoindole is approximately 4.3 g (64%).[15]

Protocol 2: Synthesis of 5-Bromoindole from Indole[16][21]

This multi-step synthesis circumvents the preferential C3 reactivity by temporarily protecting the pyrrole ring.

Materials:

-

Indole

-

Ethanol

-

Sodium bisulfite (or potassium bisulfite) aqueous solution

-

Acetic anhydride

-

Bromine

-

Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

Step 1: Formation of Sodium Indoline-2-Sulfonate. Dissolve indole (1 equiv) in ethanol. Add an aqueous solution of sodium bisulfite (~3 equiv). Stir the mixture overnight. Collect the resulting solid by vacuum filtration, wash with ether, and dry.[16][21]

-

Step 2: N-Acetylation. Suspend the sodium indoline-2-sulfonate intermediate in acetic anhydride. Heat the suspension (e.g., 90 °C for 2 hours). After cooling, the N-acetylated intermediate is collected by filtration.[16]

-

Step 3: Bromination and Deprotection. Dissolve the N-acetylated intermediate in water and cool to 0-5 °C. Add bromine (1 equiv) dropwise, maintaining the low temperature. After stirring, allow the mixture to warm to room temperature. Add a solution of sodium bisulfite to quench excess bromine. Add 40% NaOH solution to make the solution basic and heat (e.g., reflux or 50 °C overnight) to induce hydrolysis and deprotection.[16][21]

-

Step 4: Isolation. Cool the reaction mixture. The 5-bromoindole product precipitates and can be collected by vacuum filtration, washed with water, and dried. Recrystallization from ethanol/water can be performed for further purification.[16]

Spectroscopic Data

Structural elucidation and purity assessment of bromoindoles rely on standard spectroscopic techniques.

Table 2: Spectroscopic Data for 5-Bromoindole[24]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~8.10 (br s, 1H, N-H), ~7.76 (d, 1H, H-4), ~7.27 (d, 1H, H-7), ~7.21 (dd, 1H, H-6), ~7.19 (t, 1H, H-2), ~6.47 (t, 1H, H-3) |

| ¹³C NMR (CDCl₃) | δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3) |

| IR (KBr) | Characteristic peaks for N-H stretch (~3414 cm⁻¹), aromatic C-H and C=C stretches.[16][24] |

| Mass Spec (MS) | Shows a characteristic isotopic pattern for the molecular ion due to the presence of ⁷⁹Br and ⁸¹Br isotopes (two peaks of nearly equal intensity separated by 2 m/z units).[24] |

Protocol 3: General Method for Spectroscopic Analysis[24][25]

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-20 mg (for ¹H) or 20-50 mg (for ¹³C) of the bromoindole sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Reference chemical shifts to an internal standard like TMS (0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze using a mass spectrometer with a suitable ionization source (e.g., ESI or EI). Observe the mass-to-charge ratio (m/z) for the molecular ion and its fragmentation pattern.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 11. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]

- 12. jackwestin.com [jackwestin.com]

- 13. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 14. vc.bridgew.edu [vc.bridgew.edu]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Synthesis of 5-Bromo Indole [designer-drug.com]

- 17. researchgate.net [researchgate.net]

- 18. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 6-Bromo-1H-indole-3-carboxylic acid. The information herein is compiled from data on structurally similar compounds and should be used as a guide. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound upon acquisition and to conduct a thorough risk assessment before handling.

Introduction

This compound is a versatile intermediate compound utilized in pharmaceutical research and organic synthesis.[1] Its unique structure, featuring a bromine substitution on the indole ring, makes it a valuable building block for developing a variety of bioactive molecules, including those with anti-inflammatory and anticancer properties.[1] Given its application in research and development, a thorough understanding of its safety and handling is crucial for the protection of laboratory personnel.[1]

Hazard Identification and Classification

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3][4] |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2] |

| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[2] |

Signal Word: Warning[3]

First-Aid Measures

Immediate medical attention is recommended in case of exposure. The following first-aid measures are based on the potential hazards:

| Exposure Route | First-Aid Procedures |

| Inhalation | Move the exposed person to fresh air at once.[5] If breathing has stopped, perform artificial respiration.[5] If breathing is difficult, trained personnel may administer oxygen.[5] Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[3] If skin irritation or a rash occurs, seek medical advice.[3] |

| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open.[6][7] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[6][7] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[8] |

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken:

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3] A solid water stream may be inefficient.[4] |

| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3] Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[3] |

| Protective Equipment for Firefighters | Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Accidental Release Measures

In case of a spill or accidental release, the following steps should be followed:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust and ensure adequate ventilation.[3] Keep unprotected personnel away.[3]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[3][4]

-

Methods for Containment and Cleaning Up: For solid materials, carefully sweep up or vacuum the spill and place it into a suitable, labeled container for disposal.[3][6] Avoid generating dust.[3][6]

Handling and Storage

Proper handling and storage are essential to minimize risk:

| Aspect | Guidelines |

| Safe Handling | Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[3] Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[2] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong alkalis.[2] |

Exposure Controls and Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following exposure controls and PPE are recommended:

| Control/PPE | Specifications |

| Engineering Controls | Work should be conducted in a chemical fume hood to ensure adequate ventilation.[6] Eyewash stations and safety showers must be readily accessible.[6] |

| Eye/Face Protection | Wear chemical safety goggles that meet ANSI Z87.1 standards.[9] A face shield may be necessary for splash hazards.[9] |

| Skin and Body Protection | Wear a laboratory coat and closed-toe shoes.[3] For significant handling, consider impervious clothing.[2] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves before use. |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection. |

Physical and Chemical Properties

The following data is available from crystallographic studies of this compound:

| Property | Value |

| Molecular Formula | C₉H₆BrNO₂[10][11] |

| Molecular Weight | 240.06 g/mol [11] |

| Appearance | Yellow single crystals[11] |

| Crystal System | Monoclinic[11] |

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2]

-

Possibility of Hazardous Reactions: No hazardous reactions are anticipated under normal conditions.

-

Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong alkalis.[2]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen bromide.[3]

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on the GHS classifications of analogous compounds:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components of similar products are listed as carcinogens by IARC, ACGIH, or NTP.[2]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Experimental Protocol: Safe Handling of a Powdered Chemical Irritant

This protocol outlines the general procedure for safely handling a powdered chemical like this compound.

-

Risk Assessment and Preparation:

-

Review the Safety Data Sheet (SDS) for the specific chemical.

-

Identify all potential hazards.

-

Ensure all necessary PPE is available and in good condition.

-

Locate the nearest eyewash station and safety shower.

-

-

Personal Protective Equipment (PPE):

-

Don a lab coat, closed-toe shoes, chemical safety goggles, and appropriate chemical-resistant gloves.

-

-

Handling Procedure:

-

Perform all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation exposure.

-

Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates airborne dust.

-

If weighing the compound, use an analytical balance inside the fume hood or in a ventilated balance enclosure.

-

Keep the container with the compound closed when not in use.

-

-

Spill and Waste Management:

-

In case of a small spill, carefully clean it up using absorbent pads for solutions or by gently sweeping the solid material into a designated waste container. Avoid raising dust.

-

Dispose of all contaminated materials (gloves, wipes, etc.) and excess chemical in a properly labeled hazardous waste container according to institutional and local regulations.

-

-

Decontamination:

-

Thoroughly clean the work area in the fume hood after the procedure is complete.

-

Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.

-

-

Wash hands thoroughly with soap and water after removing PPE.

Visualizations

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards as a skin, eye, and respiratory irritant, as well as its potential for acute oral toxicity and skin sensitization. By adhering to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet before commencing any work with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. aksci.com [aksci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 6-Bromo-1H-indole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-1H-indole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure is a key component in various biologically active compounds. This application note provides a detailed two-step protocol for the synthesis of this compound, commencing with the Vilsmeier-Haack formylation of 5-bromo-2-methylaniline to yield the intermediate, 6-bromo-1H-indole-3-carbaldehyde, followed by its oxidation to the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Vilsmeier-Haack Formylation | 5-Bromo-2-methylaniline | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | DMF | 0 then 85 | 1 then 5 | 6-Bromo-1H-indole-3-carbaldehyde | 93 |

| 2 | Oxidation | 6-Bromo-1H-indole-3-carbaldehyde | Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH) | Acetone/Water | Room Temp. | 2 | This compound | ~80-90 (Typical) |

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

This procedure follows the Vilsmeier-Haack reaction to formylate the indole ring at the 3-position.

Materials:

-

5-Bromo-2-methylaniline

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice bath

-

Round-bottom flask with a dropping funnel and stirrer

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0-5 °C with stirring. Allow the mixture to stir for 30 minutes.

-

In a separate flask, dissolve 5-bromo-2-methylaniline (10g, 53.7mmol) in 10ml of DMF.[1]

-

Cool the aniline solution to 0 °C in an ice bath.

-

Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution.[1]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[1]

-

Heat the reaction mixture to 85 °C and maintain for 5 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding saturated sodium carbonate solution until the mixture is basic, which will result in the precipitation of a yellow solid.[1]

-

Filter the solid, wash with water, and dry to obtain 6-bromo-1H-indole-3-carbaldehyde.[1]

Characterization of Intermediate:

-

Yield: 12 g (93%).[1]

-

Melting Point: 199-201 °C.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, J = 3 Hz), 8.00 (1H, d, J = 9 Hz), 7.69 (1H, d, J = 2 Hz), 7.34 (1H, dd, J = 1.6, 8.2 Hz).[1]

Step 2: Synthesis of this compound

This procedure details the oxidation of the aldehyde intermediate to the final carboxylic acid product. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[2]

Materials:

-

6-Bromo-1H-indole-3-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite

-

Round-bottom flask with a stirrer

Procedure:

-

Suspend 6-bromo-1H-indole-3-carbaldehyde in a mixture of acetone and water.

-

Add a solution of sodium hydroxide and cool the mixture in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

Characterization of Final Product:

-

Molecular Formula: C₉H₆BrNO₂

-

Molecular Weight: 240.05 g/mol [3]

-

CAS Number: 101774-27-0[3]

-

Appearance: Off-white to yellow solid.

Visualizations

Experimental Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Regioselective Bromination of 1H-Indole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective bromination of 1H-indole-3-carboxylic acid is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The indole nucleus is a privileged scaffold in medicinal chemistry, and the position of the bromine substituent can significantly influence the pharmacological profile of the final molecule. This document provides detailed application notes and protocols for the regioselective bromination of 1H-indole-3-carboxylic acid, focusing on methods to achieve substitution at various positions of the indole ring.

General Principles of Regioselectivity

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site of electrophilic attack is generally the C3 position. However, since the C3 position is already occupied by a carboxylic acid group in the substrate, electrophilic bromination will occur on the benzene ring portion of the indole. The directing effect of the pyrrole nitrogen and the deactivating effect of the carboxylic acid group, along with the choice of brominating agent and reaction conditions, determine the regioselectivity of the bromination. Generally, the C5 and C6 positions are the most favored for substitution.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carboxylic Acid via Direct Bromination

This protocol is adapted from a method used for the synthesis of the analogous 5-bromo-1H-indazole-3-carboxylic acid and is expected to favor bromination at the C5 position.[1]

Materials:

-

1H-Indole-3-carboxylic acid

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ice water

Procedure:

-

Suspend 1H-indole-3-carboxylic acid (1.0 g, 6.2 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the suspension to 120 °C until a clear solution is formed.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.32 mL, 6.2 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

-

After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water with stirring.

-

Stir the mixture at room temperature for 15 minutes to allow for complete precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum at room temperature.

Expected Outcome: This procedure is anticipated to yield 5-bromo-1H-indole-3-carboxylic acid as the major product.

Protocol 2: Regioselective Synthesis of 6-Bromo-Substituted 1H-Indole-3-Carboxylic Acid via an N-Protected Intermediate

This protocol is based on a strategy for the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which can be adapted for the unsubstituted parent compound by starting with 1H-indole.[2] This method involves the protection of the indole nitrogen with a trifluoroacetyl group to direct bromination to the C6 position.

Materials:

-

1H-Indole

-

Trifluoroacetic anhydride (TFAA)

-

N,N-Dimethylformamide (DMF)

-

Bromine (Br₂)

-

Acetic acid (AcOH)

-

Sodium hydroxide (NaOH) solution (20% aqueous)

-

Hydrochloric acid (HCl) (2 N)

Procedure:

Step 1: Synthesis of 1-(Trifluoroacetyl)-1H-indole

-

To a stirred solution of 1H-indole (1.0 equiv.) in DMF (10 ml), add trifluoroacetic anhydride (1.2 equiv.) at 0 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(trifluoroacetyl)-1H-indole.

Step 2: Bromination of 1-(Trifluoroacetyl)-1H-indole

-

To a stirred solution of 1-(trifluoroacetyl)-1H-indole (1 equiv.) in acetic acid at 0 °C, add Br₂ (1.2 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 6-bromo-1-(trifluoroacetyl)-1H-indole.

Step 3: Synthesis of 6-Bromo-1H-indole-3-carboxylic Acid

-

The crude 6-bromo-1-(trifluoroacetyl)-1H-indole needs to be converted to the 3-carboxylic acid. A possible route involves a Vilsmeier-Haack formylation at the 3-position followed by oxidation. A more direct carboxylation might be challenging. This protocol highlights a strategy for achieving 6-bromination, but the subsequent conversion to the 3-carboxylic acid would require further steps.

A more direct, though less regioselective, approach would be the direct bromination of 1H-indole-3-carboxylic acid with N-bromosuccinimide (NBS).

Protocol 3: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder brominating agent compared to bromine and can offer different regioselectivity depending on the reaction conditions.

Materials:

-

1H-Indole-3-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1H-indole-3-carboxylic acid (1.0 equiv.) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (1.0 equiv.) portion-wise to the solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products.

Expected Outcome: This reaction is likely to produce a mixture of 5-bromo- and this compound, with the potential for other minor isomers. The ratio of the products will depend on the specific conditions.

Data Presentation

The following table summarizes the expected outcomes and reported yields for the regioselective bromination of 1H-indole-3-carboxylic acid and related compounds.

| Protocol | Brominating Agent | Solvent | Position of Bromination | Product | Yield (%) | Reference |

| 1 (adapted) | Br₂ | Acetic Acid | C5 | 5-Bromo-1H-indole-3-carboxylic acid | 87.5 (for indazole analog) | [1] |

| 2 (strategy) | Br₂ on N-protected indole | Acetic Acid | C6 | 6-Bromo-1H-indole intermediate | High (intermediate yield) | [2] |

| 3 | NBS | Acetonitrile/Dichloromethane | Mixture (mainly C5, C6) | Isomeric bromo-1H-indole-3-carboxylic acids | Variable | General Method |

| Dibromination | Br₂ | Acetic Acid | C5 and C6 | Methyl 5,6-dibromo-1H-indole-3-carboxylate | Not specified | [3] |

Visualizations

Reaction Scheme for Regioselective Bromination

Caption: Reaction pathways for the regioselective bromination of 1H-indole-3-carboxylic acid.

Experimental Workflow for Direct Bromination

Caption: General experimental workflow for the bromination of 1H-indole-3-carboxylic acid.

References

- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Amide Coupling Reactions Involving 6-Bromo-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indole-3-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1] The presence of a bromine atom at the 6-position provides a handle for further functionalization, for instance, through cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for the formation of amide bonds. Amide coupling is one of the most frequently utilized reactions in drug discovery for the synthesis of new chemical entities with diverse biological activities.[2] Derivatives of 6-bromoindole have been investigated for their potential as antimicrobial, antifungal, and anti-inflammatory agents.[3][4] This document provides detailed protocols for the amide coupling of this compound with various primary and secondary amines using common coupling reagents, along with expected outcomes and notes on the biological relevance of the resulting carboxamides.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the synthesis of various 6-bromo-1H-indole-3-carboxamides using two common coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).